Propylparaben

Übersicht

Beschreibung

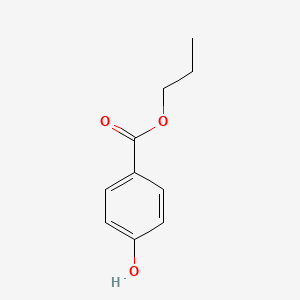

Propylparaben (Propyl 4-hydroxybenzoate, CAS 94-13-3) is a widely used synthetic preservative belonging to the paraben family. It is a white crystalline powder with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . Its antimicrobial properties make it a common additive in cosmetics, pharmaceuticals, and food products to inhibit bacterial and fungal growth . This compound is sparingly soluble in water (0.04 g/100 mL at 25°C) but highly soluble in organic solvents like ethanol and acetone . Notably, it also occurs naturally in some plants and insects, contributing to its environmental presence in aquatic systems .

Vorbereitungsmethoden

Propylparaben wird typischerweise durch Veresterung von p-Hydroxybenzoesäure mit Propanol synthetisiert. Diese Reaktion wird durch eine Säure wie Schwefelsäure katalysiert, die die Entfernung von Wasser, das während des Prozesses gebildet wird, erleichtert . Die Reaktionsbedingungen beinhalten das Erhitzen des Gemisches auf eine bestimmte Temperatur, um eine vollständige Veresterung sicherzustellen. Industrielle Produktionsverfahren setzen oft kontinuierliche Prozesse ein, um die Ausbeute und Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Hydrolysis

Propylparaben can undergo hydrolysis under alkaline conditions to yield p-hydroxybenzoic acid. This reaction is significant in wastewater treatment processes where the pH can exceed 8:

This base-catalyzed hydrolysis occurs readily in environments where parabens are prevalent, such as cosmetic waste .

Chlorination Reactions

In the presence of free chlorine (e.g., from chlorinated tap water), this compound can react to form chlorinated derivatives through electrophilic aromatic substitution. The main products identified include 3-chloro-propylparaben and 3,5-dichloro-propylparaben:

The chlorination process involves the formation of a carbocation intermediate stabilized by the hydroxyl group of this compound, leading to chlorinated derivatives .

-

Environmental Impact and Degradation Products

The degradation products of this compound are of concern due to their potential environmental impact. Key degradation pathways include:

Wissenschaftliche Forschungsanwendungen

Propylparaben, also known as propyl chemosept, is an organic compound with a variety of applications, primarily due to its antimicrobial preservative properties . It is a p-hydroxybenzoic acid ester and has been used for over 50 years in various products .

General Use as a Preservative:

- Cosmetics: this compound is used as a preservative in cosmetic products at a maximum concentration of 0.14% . It can be found in both rinse-off and leave-on personal care products, as well as baby products .

- Pharmaceuticals: It is also used as an antimicrobial preservative in pharmaceutical formulations .

- Foods: this compound is utilized as a preservative in various food items including processed vegetables, baked goods, fats, oils, seasonings, sugar substitutes, and frozen dairy products .

Safety and Metabolism:

- Metabolism: this compound is readily absorbed through the gastrointestinal tract and skin . Once absorbed, it is hydrolyzed into p-hydroxybenzoic acid (pHBA), conjugated, and rapidly excreted in urine . Studies indicate that after dermal administration, this compound is metabolized into inactive metabolites and quickly eliminated, with blood analysis showing only the presence of pHBA .

- Toxicokinetics: According to studies, this compound is rapidly and completely absorbed and metabolized, with complete clearance within a few hours via urinary excretion in humans . Animal studies have shown that propyl paraben is relatively non-toxic through oral and parenteral routes, though it can be mildly irritating to the skin .

- Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives has established a group Acceptable Daily Intake (ADI) for methyl-, ethyl-, and propyl-esters of p-hydroxybenzoic acid as 0-10 mg/kg body weight/day .

Potential Health Effects:

- Endocrine Disruption: There are concerns regarding the potential endocrine-disrupting properties of this compound . Studies suggest that this compound has estrogenic properties and can affect hormone-sensitive organs like the mammary gland .

- Reproductive System Effects: Research indicates that propyl paraben can adversely affect hormonal secretion and male reproductive functions .

- Skin Sensitization: this compound has been implicated in cases of contact sensitivity associated with skin exposure, though high concentrations (5-15%) are needed to elicit a reaction in susceptible individuals .

Research Applications:

- Biomarker for Coal Workers' Pneumoconiosis (CWP): this compound has been identified as a potential biomarker for coal workers' pneumoconiosis. Studies showed that the relative content of this compound was significantly related to CWP at different stages, with higher content correlating to more severe disease .

- Toxicokinetic Studies: this compound has been used as a comparator compound in oral toxicokinetic evaluations to understand how the substance is absorbed, metabolized, and cleared in the body .

- Dermal Penetration Studies: this compound is used in cutaneous penetration studies to assess the absorption of cosmetic ingredients through the skin .

Risk Assessment:

Wirkmechanismus

Propylparaben übt seine antimikrobiellen Wirkungen aus, indem es die Zellmembran von Mikroorganismen stört, was zu einem Auslaufen von intrazellulärem Inhalt und einer Hemmung der Nährstoffaufnahme führt . Es stört auch die Synthese von DNA, RNA und essentiellen Enzymen, wodurch das mikrobielle Wachstum verhindert wird . Die Fähigkeit der Verbindung, in die Zellmembranen von Mikroorganismen einzudringen, ist auf ihre lipophilen Eigenschaften zurückzuführen, die ihre Wirksamkeit verbessern .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Propylparaben shares a core structure with other parabens (methyl-, ethyl-, and butylparaben), characterized by a para-hydroxybenzoic acid esterified with varying alkyl chains. Key differences include:

| Property | Methylparaben | Ethylparaben | This compound | Butylparaben |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 152.15 | 166.17 | 180.20 | 194.23 |

| Melting Point (°C) | 125–128 | 116–118 | 96–98 | 68–72 |

| Water Solubility (g/100 mL) | 0.25 | 0.11 | 0.04 | 0.005 |

| Log P (Octanol-Water) | 1.96 | 2.47 | 3.04 | 3.57 |

Sources :

Longer alkyl chains (e.g., butyl) increase lipophilicity, enhancing antimicrobial efficacy but also raising concerns about bioaccumulation and endocrine disruption .

Sources :

Methylparaben remains the most widely accepted due to its lower bioaccumulation .

Environmental Impact

- Persistence: this compound is detected in river sediments at concentrations up to 31.81 ng/g, notably higher than methylparaben in the Mgeni River, South Africa .

- Removal Efficiency : Aerobic sludge removes >90% of this compound and methylparaben within 5 hours via adsorption, following first-order kinetics .

Key Research Findings

Analytical Methods

Vortex-assisted extraction (VAE) outperforms liquid-liquid extraction (LLE) for this compound recovery, achieving similar results with 90% less solvent (0.20 mL vs. 2.50 mL acetonitrile) .

Metabolic Interactions

This compound reduces phenylephrine bioavailability by 53.8% in vitro, suggesting competitive metabolic pathways in the liver .

Biologische Aktivität

Propylparaben (PP), a widely used preservative in cosmetics and pharmaceuticals, has garnered attention due to its potential biological activities, particularly regarding its estrogenic effects and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a paraben compound used primarily for its antimicrobial properties. It is often included in formulations to prevent microbial growth, thus extending product shelf life. However, concerns have been raised regarding its safety and potential endocrine-disrupting effects.

Estrogenic Activity

Research indicates that this compound may exhibit estrogenic activity, which is a significant area of concern given its widespread use in products applied to the skin. A study assessing the effects of this compound on juvenile rats found no evidence of estrogenic activity at doses up to 1,000 mg/kg/day. The study concluded that this compound was well tolerated and did not adversely affect reproductive development or function, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at this dosage .

Table 1: Summary of Studies on Estrogenic Activity of this compound

Antimicrobial Properties

This compound has been shown to possess antimicrobial properties, making it effective as a preservative. A study demonstrated that this compound could induce potassium efflux in Escherichia coli, leading to membrane destabilization and bacterial cell death. This effect was linked to the expression of porins in the bacterial outer membrane .

Table 2: Antimicrobial Activity of this compound

| Organism | Concentration Tested | Effect Observed |

|---|---|---|

| E. coli | Varies | Induced potassium efflux; membrane destabilization |

| Staphylococcus aureus | Varies | Inhibition of growth at certain concentrations |

Metabolism and Toxicity

The metabolism of this compound has been studied extensively. Upon application, this compound is predominantly metabolized into p-hydroxybenzoic acid (pHBA), which is non-estrogenic. Research indicates that around 95% of systemic exposure after high-dose administration is attributed to this metabolite .

Table 3: Metabolites of this compound

| Metabolite | Percentage Contribution to Total Exposure |

|---|---|

| p-Hydroxybenzoic acid | ~95% |

| This compound sulfate | Minor amounts detected |

| Unidentified metabolites | Small percentages |

Case Studies

Several case studies have highlighted the implications of this compound in pediatric formulations and its potential risks. For instance, concerns have been raised regarding the use of parabens in products for neonates due to their immature metabolic systems, which may lead to toxicity .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying propylparaben in biological and environmental samples?

this compound detection typically employs chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) or gas chromatography (GC-MS) . Method validation should include parameters like limits of detection (LOD), accuracy (recovery rates), and precision (intra-/inter-day variability). For biological matrices (e.g., serum, urine), sample preparation requires enzymatic hydrolysis to release conjugated parabens, followed by solid-phase extraction (SPE) . Environmental samples (e.g., wastewater) often involve liquid-liquid extraction (LLE) and filtration to remove particulates.

Q. What experimental models are commonly used to assess this compound’s metabolic effects, and what are their limitations?

In vitro models (e.g., MCF-7 breast cancer cells) are widely used to study estrogenic activity via ERα/β binding assays . However, these models lack metabolic complexity compared to in vivo systems. Rodent studies (e.g., Sprague-Dawley rats) provide insights into systemic effects but may not fully replicate human pharmacokinetics due to species-specific metabolism. For translational relevance, consider combining in vitro assays with 3D organoid models or co-culture systems to mimic tissue interactions .

Q. How do regulatory guidelines influence experimental design for this compound toxicity studies?

Regulatory frameworks (e.g., OECD Test Guidelines 407, 457) mandate standardized protocols for acute/chronic toxicity, including dose ranges (e.g., 10–1000 mg/kg/day in rodents), exposure durations, and endpoints (e.g., organ weights, histopathology). Researchers must align study designs with these guidelines to ensure regulatory acceptance. However, discrepancies arise in extrapolating animal data to human risk due to differences in metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro estrogenic activity and in vivo null effects of this compound?

Conflicting data often stem from differences in bioavailability and metabolic detoxification . In vitro studies may use supra-physiological concentrations (µg/mL range), whereas in vivo systems metabolize this compound into non-estrogenic derivatives (e.g., phydroxybenzoic acid). To address this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to compare effective doses across models.

- Use transgenic reporter mice (e.g., ER-LUC models) to quantify estrogenic activity in vivo .

Q. What methodological strategies improve reproducibility in studies on this compound’s endocrine-disrupting effects?

- Blind dosing and randomization : Mitigate bias in animal studies.

- Multi-omics integration : Combine transcriptomics, metabolomics, and proteomics to identify mechanistic pathways (e.g., Nrf2/ARE signaling).

- Pre-registration : Share protocols on platforms like Open Science Framework to enhance transparency .

Q. How can researchers assess this compound’s environmental persistence and bioaccumulation potential?

Use OECD 308/309 guidelines for soil/water biodegradation studies. Measure half-life (t₁/₂) under varying pH/temperature conditions. For bioaccumulation, employ stable isotope-labeled this compound in aquatic models (e.g., zebrafish) to track tissue distribution via LC-MS .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for identifying threshold effects.

- Mixed-effects models : Account for inter-individual variability in longitudinal studies.

- False discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other parabens or pollutants?

- Factorial design : Test combinations (e.g., this compound + methylparaben) at environmentally relevant ratios.

- Transcriptomic profiling : Identify shared pathways (e.g., steroidogenesis disruption).

- Isobolographic analysis : Quantify additive/synergistic interactions .

Key Recommendations for Methodological Rigor

Replication : Include positive/negative controls (e.g., 17β-estradiol for estrogenic assays) .

Data transparency : Deposit raw datasets in repositories like Figshare or Zenodo .

Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies .

Eigenschaften

IUPAC Name |

propyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSKZZBTMNZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35285-69-9 (mono-hydrochloride salt) | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022527 | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000555 [mmHg] | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Prisms from ether | |

CAS No. |

94-13-3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8IX2SC1OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.